N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide
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Overview
Description
N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and is substituted with a methoxyphenethyl group and a pyridyl group, enhancing its chemical reactivity and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate.
Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinoline intermediate reacts with 4-methoxyphenethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and methoxyphenethyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide: Similar structure but with a different position of the pyridyl group, leading to different reactivity and biological activity.
N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-isoquinolinecarboxamide:
N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxylic acid: Carboxylic acid derivative, which can be used as a precursor for the synthesis of the carboxamide compound.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-29-19-10-8-17(9-11-19)12-14-26-24(28)21-15-23(18-5-4-13-25-16-18)27-22-7-3-2-6-20(21)22/h2-11,13,15-16H,12,14H2,1H3,(H,26,28) |
InChI Key |
RJTTUDYRPWHNJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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